(4-methylphenyl)({[(E)-phenyl(pyridin-3-yl)methylidene]amino}oxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is an organic compound that features a complex structure with a phenyl group, a pyridin-3-yl group, and a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE typically involves a multi-step process. One common method includes the condensation of phenyl(pyridin-3-yl)methanone with 4-methylbenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as magnesium oxide nanoparticles can be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-yl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which (E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives
- Piperidine derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
(E)-[PHENYL(PYRIDIN-3-YL)METHYLIDENE]AMINO 4-METHYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H16N2O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[(E)-[phenyl(pyridin-3-yl)methylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C20H16N2O2/c1-15-9-11-17(12-10-15)20(23)24-22-19(16-6-3-2-4-7-16)18-8-5-13-21-14-18/h2-14H,1H3/b22-19+ |
InChI Key |
YIEOLLUIDBCEAZ-ZBJSNUHESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(\C2=CC=CC=C2)/C3=CN=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.